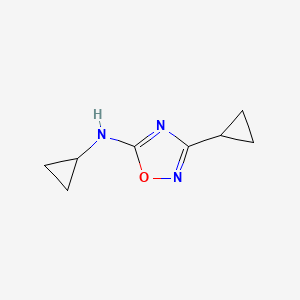
5,6-Dimethylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylpyrazine-2,3-dione: is a nitrogen-containing heterocyclic compound with a pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, followed by intramolecular heterocyclization . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: the methods used in laboratory synthesis can potentially be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylpyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo photorearrangement upon ultraviolet irradiation, leading to the formation of different products depending on the presence of moisture .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, photorearrangement can lead to the formation of 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione or dimethylimidazolidinetrione .
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dimethylpyrazine-2,3-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and antiviral agents. These properties make it a promising candidate for the development of new therapeutic agents .
Medicine: In medicine, compounds related to this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Their ability to interact with specific biological targets makes them valuable in drug discovery .
Industry: In industry, this compound and its derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique chemical properties enable their use in various industrial applications .
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved in its biological effects are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,6-Dimethylpyrazine-2,3-dione include other pyrazine derivatives such as 2,5-Dimethylpyrazine, 2,3-Dimethylpyrazine, and 2,6-Dimethylpyrazine . These compounds share a similar pyrazine ring structure but differ in the position and number of substituents on the ring.
Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the dione functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5,6-dimethylpyrazine-2,3-dione |
InChI |
InChI=1S/C6H6N2O2/c1-3-4(2)8-6(10)5(9)7-3/h1-2H3 |
InChI Key |
UTUBKANYFIGQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(=O)N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)








![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)



